molecular formula C7H12O2 B2500732 4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane CAS No. 1881573-80-3

4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane

Cat. No.: B2500732
CAS No.: 1881573-80-3
M. Wt: 128.171
InChI Key: XJOAUEPHYINEIR-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane is a spirocyclic compound characterized by two oxygen atoms (dioxa) and a fused bicyclic framework. The spiro[2.4]heptane core consists of a 2-membered and a 4-membered ring sharing a single spiro carbon atom. The 4,4-dimethyl substituents enhance steric bulk and influence conformational stability. This compound serves as a versatile intermediate in organic synthesis, particularly in agrochemical and pharmaceutical applications, due to its rigid spiro architecture .

Properties

IUPAC Name

7,7-dimethyl-1,6-dioxaspiro[2.4]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)7(5-9-7)3-4-8-6/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOAUEPHYINEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCO1)CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with formaldehyde under acidic conditions to form the dioxane ring. This intermediate is then subjected to cyclization with a suitable cyclopropane precursor to form the spirocyclic structure. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. Advanced purification techniques such as distillation and crystallization are employed to achieve the desired purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1,5-dioxaspiro[2.4]hept

Comparison with Similar Compounds

The structural analogs of 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane vary in substituents, functional groups, and ring systems. Below is a detailed analysis:

Structural and Functional Variations

Table 1: Key Molecular Properties of Selected Spiro Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Applications
This compound C₇H₁₂O₂ 144.17 4,4-dimethyl, ether oxygens Intermediate in Metconazole synthesis
Methyl this compound-2-carboxylate C₉H₁₄O₄ 186.21 Methyl ester, ether oxygens Chemical intermediate (temporarily out of stock)
1-Phenyl-4,7-dioxaspiro[2.4]heptane C₁₁H₁₂O₂ 176.21 Phenyl, ether oxygens Structural and phase behavior studies
7-(4-Chlorobenzyl)-4,4-dimethyl-1-oxa-spiro[2.4]heptane C₁₄H₁₇ClO 236.74 4-Chlorobenzyl, ether oxygen Agrochemical intermediate (Metconazole precursor)
Tetracyanospiro[2.4]heptane C₉H₈N₄ 172.19 Tetracyano groups Hydrolytic reaction studies
Key Observations:

Functional Group Impact :

  • Ester Derivatives : Methyl and ethyl carboxylate derivatives (e.g., ) introduce polar ester groups, enhancing solubility in organic solvents and reactivity toward nucleophilic agents.
  • Aromatic Substituents : The phenyl group in 1-phenyl-4,7-dioxaspiro[2.4]heptane () contributes to π-π interactions, influencing crystallinity and thermal stability.
  • Halogenated Derivatives : The 4-chlorobenzyl group in improves bioactivity, making the compound suitable as a pesticide intermediate.

Synthesis Methods: The main compound’s analogs are synthesized via acid-catalyzed cyclization (e.g., methanesulfonic acid chloride in toluene for chlorobenzyl derivatives ) or esterification reactions. Tetracyanospiro[2.4]heptane () is prepared via hydrolytic routes, highlighting the versatility of spiro systems in diverse reaction conditions.

Agrochemical Relevance

The 4-chlorobenzyl derivative () is critical in synthesizing Metconazole, a triazole fungicide. Its spiro structure enhances stereochemical control during synthesis, achieving a 93.4% yield in industrial-scale processes .

Hydrolytic Reactivity

Tetracyanospiro[2.4]heptane () undergoes hydrolysis to form tetracarboxylate esters, demonstrating the reactivity of electron-withdrawing substituents in spiro systems. This property is exploited in synthesizing polyfunctionalized compounds.

Structural Characterization

NMR and X-ray crystallography are widely used for spiro compound analysis. For example, the (R)-1-((3R,4R)-6,6-dimethyl-1,5-dioxaspiro[2.4]heptan-4-yl)prop-2-en-1-ol derivative () was characterized via ¹H NMR, confirming stereochemical integrity .

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